4-(decyloxy)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
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Overview
Description
4-(DECYLOXY)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE is a complex organic compound that features a benzamide core with a decyloxy substituent and a pyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DECYLOXY)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzamide Core: This step involves the reaction of 4-(decyloxy)benzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with 4-aminomethylpyridine to yield the benzamide core.
Introduction of the Pyridin-4-ylmethyl Group: The benzamide core is then subjected to a nucleophilic substitution reaction with 4-(bromomethyl)pyridine under basic conditions to introduce the pyridin-4-ylmethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(DECYLOXY)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
4-(DECYLOXY)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(DECYLOXY)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The pyridin-4-ylmethyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the benzamide core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(HEXYLOXY)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE
- 4-(OCTYLOXY)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE
Uniqueness
4-(DECYLOXY)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE is unique due to its longer alkyl chain (decyloxy group), which can influence its solubility, membrane permeability, and overall bioactivity compared to its shorter-chain analogs. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C29H36N2O2 |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
4-decoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C29H36N2O2/c1-2-3-4-5-6-7-8-9-22-33-28-16-12-26(13-17-28)29(32)31-27-14-10-24(11-15-27)23-25-18-20-30-21-19-25/h10-21H,2-9,22-23H2,1H3,(H,31,32) |
InChI Key |
PAFDWGGOUSGOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Origin of Product |
United States |
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